N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)-2-phenoxyacetamide
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Description
“N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)-2-phenoxyacetamide” is a complex organic compound. It contains a methoxypyridazine group, which is a pyridazine ring (a six-membered aromatic ring with two nitrogen atoms) with a methoxy group attached . It also contains phenyl groups (aromatic rings), and an acetamide group (derived from acetic acid).
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The methoxypyridazine group would contribute to the aromaticity of the molecule, and the acetamide group would introduce polar characteristics .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo a variety of reactions. For example, cyanoacetamides can react with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetamide group could increase its polarity, potentially making it more soluble in polar solvents .Scientific Research Applications
h. Chemical Biology Probes
The compound’s boronic acid and phenoxyacetamide moieties make it suitable for chemical biology studies. Researchers use it as a probe to understand cellular processes and protein interactions.
properties
IUPAC Name |
N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-14-8-9-15(17-10-11-20(25-2)23-22-17)12-18(14)21-19(24)13-26-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMIIYGHTUEDJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)OC)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]-2-phenoxyacetamide |
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